

One-Pot Synthesis of Chalcone Derivatives from 2-Acetylpyridine: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Acetylpyrimidine

CAS No.: 53342-27-1

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Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of chalcone derivatives starting from 2-acetylpyridine. Chalcones, belonging to the flavonoid family, are valuable scaffolds in medicinal chemistry due to their broad spectrum of biological activities. The described methodology is based on the Claisen-Schmidt condensation, a reliable and straightforward base-catalyzed reaction. This protocol offers a robust and scalable approach for the synthesis of a diverse library of 2-pyridyl chalcones, which are of significant interest in drug discovery and development.

Introduction

Chalcones are α,β -unsaturated ketones that serve as key precursors in the biosynthesis of flavonoids and possess a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The synthesis of chalcone derivatives,

particularly those incorporating a pyridine moiety, has garnered considerable attention due to the potential for enhanced biological efficacy. The one-pot Claisen-Schmidt condensation of 2-acetylpyridine with various aromatic aldehydes presents an efficient and atom-economical route to these valuable compounds. This method involves the base-catalyzed reaction between an enolizable ketone (2-acetylpyridine) and a non-enolizable aldehyde to form the corresponding chalcone.

Data Presentation

The following table summarizes the synthesized chalcone derivatives from 2-acetylpyridine and various aromatic aldehydes, along with their reported yields.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

General Protocol for the One-Pot Synthesis of Chalcone Derivatives from 2-Acetylpyridine

This protocol details the Claisen-Schmidt condensation reaction for the synthesis of chalcone derivatives.

Materials:

- 2-Acetylpyridine
- Substituted aromatic aldehyde

- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Methanol (MeOH) or Ethanol (EtOH)
- Deionized water
- Hydrochloric acid (HCl), 10% aqueous solution (for workup)
- Magnetic stirrer
- Round-bottom flask
- Beakers
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-acetylpyridine (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in methanol or ethanol.
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add a solution of potassium hydroxide or sodium hydroxide (2.0 equivalents) in the same solvent.
- **Reaction Monitoring:** Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 24 hours.
- **Workup:** Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
- **Precipitation:** Acidify the mixture by slowly adding 10% aqueous HCl with constant stirring until the chalcone precipitates out.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold deionized water until the filtrate is neutral.

- **Drying and Purification:** Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow



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Caption: Experimental workflow for the one-pot synthesis of chalcone derivatives.

Proposed Antifungal Mechanism of Action



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